Desmethylcitalopram-d4 (hydrochloride)
Description
Contextualization within Citalopram (B1669093) Metabolic Pathways and Analogous Compound Research
Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver. drugbank.comnih.gov The primary metabolic pathway involves N-demethylation to form Desmethylcitalopram (B1219260) (DCIT). drugbank.comnih.govtaylorandfrancis.com This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. nih.govnih.gov Desmethylcitalopram is itself an active metabolite, exhibiting SSRI properties, though it is less potent than the parent drug. nih.govwikipedia.org It is further metabolized via a second N-demethylation step to Didesmethylcitalopram, a reaction primarily mediated by CYP2D6. nih.govnih.gov
Role of Deuterated Analogs in Advancing Pharmacological and Analytical Sciences
Deuterated analogs, such as Desmethylcitalopram-d4, play a pivotal role in modern pharmacology and analytical chemistry. clearsynth.com The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, creates a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. juniperpublishers.com This key difference allows for its use as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comwisdomlib.orgijpbms.com
The advantages of using deuterated internal standards are numerous:
Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, any variations during sample preparation and analysis can be corrected for, leading to more accurate and precise quantification of the target analyte. clearsynth.comwisdomlib.org
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the analytical signal. Deuterated standards, which behave similarly to the analyte in the matrix, help to mitigate these effects. clearsynth.com
Enhanced Method Reliability: The use of deuterated standards is a cornerstone of robust analytical method development and validation, ensuring the reliability of the obtained results. clearsynth.com
Metabolism Studies: Deuterium labeling is also a valuable tool for tracking the metabolic fate of drugs within the body, providing crucial insights into their pharmacokinetic properties. juniperpublishers.comclearsynth.com
Scope and Research Significance of Desmethylcitalopram-d4 (hydrochloride) as a Stable Isotope-Labeled Standard
Desmethylcitalopram-d4 (hydrochloride) is specifically designed and utilized as a stable isotope-labeled internal standard for the quantification of Desmethylcitalopram and, by extension, for monitoring Citalopram therapy. invivochem.com Its research significance is particularly evident in the following areas:
Pharmacokinetic Studies: Accurate measurement of Citalopram and Desmethylcitalopram concentrations in plasma, serum, and other biological fluids is essential for determining the pharmacokinetic parameters of the drug, such as its absorption, distribution, metabolism, and excretion. researchgate.netdtic.mil Desmethylcitalopram-d4 is critical for the reliability of these studies. dtic.mil
Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosage and minimize toxicity. Given the variability in how individuals metabolize Citalopram, TDM can be a valuable tool. nih.gov The use of Desmethylcitalopram-d4 as an internal standard ensures the accuracy of these measurements, aiding clinicians in personalizing treatment regimens. nih.govnih.gov
Forensic Analysis: In postmortem toxicology, the accurate quantification of drugs and their metabolites is crucial for determining the cause of death. Desmethylcitalopram-d4 is used as an internal standard in methods developed to analyze citalopram and desmethylcitalopram in postmortem specimens. dtic.mildtic.mil
Metabolic Profiling: Research utilizing techniques like LC-MS to identify and quantify the full spectrum of drug metabolites in biological samples relies on high-quality internal standards like Desmethylcitalopram-d4 for accurate and reliable data. nih.gov
Data Tables
Table 1: Physicochemical Properties of Desmethylcitalopram
| Property | Value | Reference |
| Molecular Formula | C19H19FN2O | wikipedia.orgnih.gov |
| Molar Mass | 310.372 g·mol−1 | wikipedia.orgnih.gov |
| IUPAC Name | (RS/S)-1-[3-(Methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | wikipedia.org |
Table 2: Physicochemical Properties of Desmethylcitalopram hydrochloride
| Property | Value | Reference |
| Molecular Formula | C19H20ClFN2O | nih.gov |
| Molecular Weight | 346.8 g/mol | nih.gov |
| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H20ClFN2O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
InChI Key |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
Isomeric SMILES |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Desmethylcitalopram D4 Hydrochloride
Deuterium (B1214612) Incorporation Techniques and Site-Specific Labeling
The introduction of deuterium into organic molecules is a critical step in the synthesis of isotope-labeled standards. The stability of the deuterium-carbon bond is significantly greater than the protium-carbon bond, which can be a key consideration in designing labeled compounds. mdpi.com Various methods are employed for deuterium incorporation, ranging from simple hydrogen-deuterium (H-D) exchange reactions to the use of deuterated building blocks in a synthetic pathway.
Common Deuteration Strategies:
Catalytic H-D Exchange: This technique often utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). mdpi.comnih.gov A notable green chemistry approach involves the in situ generation of D₂ gas from the reaction of aluminum powder with D₂O, catalyzed by Pd/C, which facilitates chemo- and regioselective H-D exchange under safe conditions. nih.gov
Deuterated Reagents: The use of deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterated solvents, is a common strategy for introducing deuterium at specific molecular positions. mdpi.com
Building Block Synthesis: Incorporating deuterium can be achieved by starting the synthesis with a small, readily available deuterated precursor. This ensures the label is placed at a precise, stable location within the final molecule.
For Desmethylcitalopram-d4, the deuterium atoms are typically located on the N-methyl group, resulting in a -CD₃ group, or on the terminal methyl group of the aminopropyl side chain. vivanls.com The synonym 1-[3-(Methylamino-d4)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile indicates labeling on the aminopropyl chain. vivanls.com This specific placement avoids H-D exchange under typical physiological or analytical conditions, a risk associated with labeling at acidic or exchangeable positions. youtube.com The choice of labeling site is crucial to prevent loss of the isotope during sample extraction or analysis. youtube.com
Chemical Synthesis Pathways for Desmethylcitalopram-d4 (hydrochloride)
The synthesis of Desmethylcitalopram-d4 generally mirrors the pathways developed for its unlabeled counterpart, with the key difference being the introduction of a deuterated fragment at an appropriate stage. A common and efficient route to unlabeled Desmethylcitalopram (B1219260) involves the N-demethylation of Citalopram (B1669093). researchgate.net
A widely used demethylating agent is 1-chloroethyl chloroformate, which reacts with the tertiary amine of Citalopram to form a carbamate (B1207046) intermediate. Subsequent cleavage of this intermediate, typically through treatment with methanol, yields the secondary amine, N-desmethylcitalopram, in high yield. researchgate.netgoogle.com
Illustrative Synthetic Scheme (Hypothetical for d4 Analog):
Starting Material: The synthesis can logically start from a deuterated Citalopram analog (Citalopram-d4) or introduce the deuterated methyl group onto a suitable precursor.
Demethylation/Alkylation: A common pathway involves the reaction of a precursor amine with a deuterated alkylating agent. For Desmethylcitalopram-d4, where the label is on the N-methyl group, the synthesis would likely involve the N-alkylation of N,N-didesmethylcitalopram with a deuterated methylating agent (e.g., iodomethane-d3) followed by the introduction of another deuterium atom, or by using a precursor that already contains the d4-aminopropyl side chain. For the structure 1-[3-(Methylamino-d4)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, the synthesis would involve a precursor that is alkylated with a 3-(methyl-d4)amino-propyl group. vivanls.com
Final Salt Formation: The resulting free base of Desmethylcitalopram-d4 is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol (B130326) or ether) to precipitate the stable hydrochloride salt.
The specific pathway is chosen to maximize yield and ensure high isotopic purity, which is a critical parameter for an internal standard. amazonaws.com
| Parameter | Description |
| Compound Name | Desmethylcitalopram-d4 (hydrochloride) |
| Molecular Formula | C₁₉H₁₆D₄ClFN₂O |
| Molecular Weight | 350.85 g/mol |
| Synonym | 1-(4-Fluoro-phenyl)-1-[3-(methyl-d4)amino-propyl]-1,3-dihydro -isobenzofuran-5-carbonitrile Hydrochloride vivanls.com |
| CAS Number | Not Consistently Available |
| Isotopic Purity | Typically >95% |
Enantioselective Synthesis and Isotopic Derivatization of Chiral Desmethylcitalopram-d4 Analogs
Citalopram and its metabolite Desmethylcitalopram are chiral molecules, existing as a racemic mixture of (S)- and (R)-enantiomers. nih.gov The therapeutic activity of Citalopram is primarily attributed to the (S)-enantiomer, known as Escitalopram (B1671245). nih.gov Consequently, stereoselective analysis is often required, necessitating chiral-labeled standards.
Enantioselective Synthesis: The preparation of enantiomerically pure Desmethylcitalopram-d4 can be achieved through several strategies:
Chiral Resolution: A racemic mixture of Desmethylcitalopram can be resolved using chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts that can be separated by crystallization. google.com The desired enantiomer is then isolated and can be used to synthesize the deuterated analog.
Asymmetric Synthesis: Synthesizing the molecule from a chiral precursor or using a stereoselective catalyst can yield the desired enantiomer directly. google.com
Isotopic Derivatization for Chiral Analysis: An alternative to using enantiomerically pure labeled standards is the use of chiral derivatizing agents (CDAs) to analyze enantiomers. This indirect method involves reacting the racemic analyte mixture with an enantiomerically pure CDA to form diastereomers, which can then be separated and quantified using standard non-chiral chromatography. nih.gov
For more advanced quantitative analysis, isotopically paired chiral derivatization can be employed. nih.gov In this approach, a sample group is derivatized with a "light" CDA, while another is derivatized with a "heavy" (isotope-labeled) version of the same CDA. This allows for precise relative quantification of the enantiomers between sample groups by comparing the mass spectrometric signals of the light and heavy diastereomeric products. nih.govnih.gov
| Technique | Description | Application |
| Chiral Resolution | Separation of enantiomers from a racemic mixture via formation of diastereomeric salts. google.com | Preparation of enantiomerically pure (S)- or (R)-Desmethylcitalopram-d4. |
| Asymmetric Synthesis | Stereoselective synthesis to produce a single enantiomer. google.com | Direct synthesis of chiral Desmethylcitalopram-d4. |
| Isotopic Derivatization | Reaction with an isotope-labeled chiral agent to form separable diastereomers. nih.govnih.gov | Quantification of the individual enantiomers of Desmethylcitalopram in a sample. |
Purification and Spectroscopic Characterization of Isotope-Labeled Standards
The final steps in preparing Desmethylcitalopram-d4 (hydrochloride) for use as an analytical standard are rigorous purification and comprehensive characterization to confirm its identity, purity, and isotopic enrichment.
Purification: High-performance liquid chromatography (HPLC) is the primary method for purifying the final compound to achieve the high chemical purity (often >95-98%) required for a reference standard. lgcstandards.commedchemexpress.com Solid-phase extraction (SPE) may also be used as a preliminary cleanup step to remove major impurities before final HPLC purification.
Spectroscopic Characterization: A suite of analytical techniques is used to verify the structure and quality of the synthesized standard:
Mass Spectrometry (MS): This is the most critical analysis. It confirms the molecular weight of the deuterated compound (e.g., 350.85 g/mol for the d4 variant) and establishes the mass shift relative to the unlabeled analog. nih.govvivanls.com Tandem mass spectrometry (MS/MS) is used to confirm the fragmentation pattern and ensure the deuterium label is retained on the key fragment ions used for quantification. dtic.mil
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the chemical purity of the compound by separating it from any residual starting materials or by-products. vivanls.comlgcstandards.com
Certificate of Analysis (CoA): Reputable suppliers provide a comprehensive Certificate of Analysis that includes data from these techniques, confirming the product's identity, purity, and isotopic enrichment. vivanls.com
The combination of these methods ensures that Desmethylcitalopram-d4 (hydrochloride) is a reliable and accurate internal standard for demanding bioanalytical applications.
Advanced Analytical Methodologies Utilizing Desmethylcitalopram D4 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of therapeutic drugs and their metabolites in complex biological samples. nih.govresearchgate.net For the determination of Desmethylcitalopram (B1219260), LC-MS/MS methods offer unparalleled sensitivity and selectivity. researchgate.net The technique involves chromatographic separation of the analyte from matrix components, followed by ionization and detection using a mass spectrometer. In tandem mass spectrometry, a specific precursor ion (the protonated molecule of the analyte) is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity, allowing for reliable quantification even at very low concentrations. researchgate.net
Method Development and Validation Protocols for Complex Biological Matrices
Developing and validating a robust LC-MS/MS method for quantifying Desmethylcitalopram in complex biological matrices such as plasma, serum, or whole blood is a meticulous process governed by stringent guidelines. mdpi.comfrontiersin.org The goal is to ensure the method is reliable, reproducible, and fit for its intended purpose.
Validation protocols typically assess the following parameters:
Selectivity and Specificity: The method must be able to unequivocally identify and quantify the analyte without interference from other components in the matrix. mdpi.com
Linearity and Range: The assay must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For Desmethylcitalopram, linear ranges are often established from low ng/mL levels, covering therapeutic and research concentrations. fabad.org.trresearchgate.net For instance, a method for citalopram (B1669093) and desmethylcitalopram showed linearity from 6-800 ng/mL and 12-1600 ng/mL, respectively. nih.gov
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. unibo.it For Desmethylcitalopram, LLOQs are frequently reported in the low ng/mL range, with some methods achieving levels as low as 0.25 ng/mL. researchgate.net
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. Both are assessed using quality control (QC) samples at multiple concentration levels (low, medium, and high). Regulatory guidelines typically require accuracy to be within ±15% (±20% at the LLOQ) and precision (expressed as the coefficient of variation, CV%) to be ≤15% (≤20% at the LLOQ). frontiersin.orgoup.com
Matrix Effect and Recovery: The matrix effect evaluates the influence of co-eluting, endogenous matrix components on the ionization of the analyte. oup.com Recovery assesses the efficiency of the extraction process. nih.gov Desmethylcitalopram-d4 is crucial for compensating for these effects.
Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures (e.g., -80°C), to ensure sample integrity is maintained. nih.gov
Table 1: Example of LC-MS/MS Method Validation Parameters for Desmethylcitalopram Analysis This table is a composite representation based on typical findings in the cited literature.
| Validation Parameter | Typical Performance Metric | Source(s) |
|---|---|---|
| Biological Matrix | Human Plasma / Serum | frontiersin.orgnih.gov |
| Linearity Range | 0.25 - 100 ng/mL | researchgate.net |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.25 - 6 ng/mL | researchgate.netnih.gov |
| Intra-day Precision (CV%) | < 15% | researchgate.netnih.gov |
| Inter-day Precision (CV%) | < 15% | researchgate.netnih.gov |
| Accuracy (Bias %) | Within ±15% | oup.com |
Internal Standard Utilization in Isotope Dilution Mass Spectrometry for High Accuracy and Precision
The use of Desmethylcitalopram-d4 as an internal standard (IS) is a cornerstone of high-accuracy quantitative analysis via isotope dilution mass spectrometry. oup.com An ideal internal standard co-elutes with the analyte and experiences identical losses during sample preparation and ionization suppression or enhancement in the mass spectrometer source. oup.com
Because Desmethylcitalopram-d4 is chemically identical to the unlabeled analyte, its extraction recovery and chromatographic retention time are virtually the same. ntnu.no However, its increased mass allows the mass spectrometer to detect it on a separate channel from the native Desmethylcitalopram.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. By calculating this ratio, any variations that affect both compounds equally—such as incomplete extraction, sample loss during transfer, or fluctuations in instrument response—are effectively canceled out. This normalization process corrects for potential errors, leading to significantly improved accuracy and precision compared to methods that use external calibration or a non-isotopically labeled internal standard. oup.com
Optimization of Chromatographic Separation Parameters for Desmethylcitalopram-d4
Achieving efficient chromatographic separation is critical for resolving Desmethylcitalopram-d4 and its unlabeled form from other metabolites and endogenous matrix interferences. nih.gov Optimization involves adjusting several key parameters:
Stationary Phase (Column): Reversed-phase columns, particularly those with a C18 stationary phase, are most commonly used for the analysis of citalopram and its metabolites. researchgate.netoup.com These columns effectively retain the moderately polar compounds from the aqueous-organic mobile phase.
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component. oup.com Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included in the aqueous phase to improve peak shape and ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules [M+H]⁺ in positive electrospray ionization (ESI) mode. researchgate.netnih.gov
Elution Mode: Gradient elution is generally preferred over isocratic elution. oup.com A gradient program, where the proportion of the organic solvent is increased over the course of the analytical run, allows for the effective elution of compounds with varying polarities and shortens the total run time while maintaining good resolution. nih.gov
Flow Rate and Column Temperature: The mobile phase flow rate is optimized based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm internal diameter column). oup.com The column temperature is typically maintained at a constant elevated level (e.g., 40°C) to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. oup.com It utilizes columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. ntnu.no This technology, when coupled with mass spectrometry, provides substantial benefits for the analysis of Desmethylcitalopram.
Enhanced Resolution and Throughput in Research Assays
The primary advantages of using UHPLC-MS/MS for analyzing Desmethylcitalopram are enhanced resolution and higher throughput. nih.govmdpi.com
Enhanced Resolution: The smaller particle size of UHPLC columns leads to a more efficient separation, resulting in narrower and sharper chromatographic peaks. This increased peak capacity allows for better resolution between closely eluting compounds, such as Desmethylcitalopram and other metabolites or isomeric interferences. ntnu.no
Higher Throughput: The high efficiency of UHPLC columns allows for the use of higher flow rates and faster gradients without sacrificing separation quality. This dramatically reduces the analytical run time per sample. For large-scale research studies, this means a significant increase in sample throughput. nih.gov For instance, some UHPLC methods can quantify dozens of neuropsychotropic drugs, including Desmethylcitalopram, in a single run of less than 9 minutes. mdpi.com This is a marked improvement over older HPLC methods that could take much longer. researchgate.net
Table 2: Typical Chromatographic Conditions for Desmethylcitalopram Analysis This table is a composite representation based on typical findings in the cited literature.
| Parameter | HPLC | UHPLC | Source(s) |
|---|---|---|---|
| Column | C18 (3-5 µm particle size) | C18 (≤1.8 µm particle size) | researchgate.netoup.com |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid or Ammonium Acetate | Water with 0.1-0.2% Formic Acid or Ammonium Acetate | researchgate.netoup.com |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | researchgate.netoup.com |
| Flow Rate | 0.5 - 1.0 mL/min | 0.4 - 0.6 mL/min | nih.govnih.gov |
| Elution | Gradient | Fast Gradient | nih.govoup.com |
| Run Time | 10 - 20 min | < 9 min | mdpi.comresearchgate.net |
Sample Preparation Techniques for Research Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
Effective sample preparation is a critical step to remove interferences from biological matrices and concentrate the analyte before LC-MS/MS analysis. frontiersin.org The choice of technique depends on the required cleanliness of the extract, sample volume, and desired throughput. researchgate.net
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge or plate to selectively adsorb the analyte from the liquid sample, while matrix interferences pass through. nih.govnih.govdiva-portal.org After a washing step to remove residual impurities, the analyte is eluted with a small volume of an appropriate solvent. SPE is known for providing very clean extracts, which can reduce matrix effects and prolong column life. nih.gov Different sorbent chemistries (e.g., C18, cation-exchange) can be used depending on the physicochemical properties of Desmethylcitalopram. fabad.org.trnih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scielo.br For Desmethylcitalopram, the pH of the plasma sample is often adjusted to a basic pH to ensure the analyte is in its neutral, more lipophilic form, facilitating its extraction into an organic solvent like methyl tert-butyl ether or a toluene/isoamyl alcohol mixture. researchgate.netscielo.br While effective, LLE can be labor-intensive, difficult to automate, and may involve the use of large volumes of organic solvents. researchgate.net
Protein Precipitation (PP): This is the simplest and fastest sample preparation method. frontiersin.org It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) or an acid to the plasma or serum sample. nih.govfrontiersin.org This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can often be directly injected into the LC-MS/MS system. researchgate.net While rapid and inexpensive, PP is the least selective method and may result in significant matrix effects due to the presence of other soluble components like phospholipids. frontiersin.org
Table 3: Comparison of Sample Preparation Techniques for Desmethylcitalopram
| Technique | Principle | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Protein Precipitation (PP) | Protein denaturation with organic solvent/acid | Fast, simple, inexpensive, high throughput | Least clean extract, high potential for matrix effects | nih.govfrontiersin.org |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases | Cleaner extracts than PP, good recovery | Labor-intensive, emulsion formation, high solvent use | researchgate.netscielo.br |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | Cleanest extracts, high concentration factor, reduces matrix effects | More complex, higher cost, can require method development | nih.govnih.govdiva-portal.org |
Specific Analytical Considerations for Deuterated Pharmaceutical Metabolites (e.g., Matrix Effects, Ion Suppression)
The use of deuterated pharmaceutical metabolites, such as Desmethylcitalopram-d4 (hydrochloride), as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted strategy to enhance accuracy and precision. The underlying principle is that the stable isotope-labeled (SIL) internal standard will exhibit nearly identical chemical and physical properties to the analyte of interest, thus co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer source. This co-behavior allows for the correction of variability during sample preparation and analysis. However, the use of deuterated standards is not without its specific analytical considerations, most notably the potential for matrix effects and ion suppression that can, in some cases, differ between the analyte and the internal standard.
Matrix Effects:
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix. researchgate.net These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity) and are a significant concern in LC-MS/MS-based bioanalysis. dtic.mil The primary cause of matrix effects is the competition for ionization between the analyte and matrix components in the electrospray ionization (ESI) source. researchgate.net Biological matrices such as plasma, serum, urine, and tissue homogenates are complex mixtures containing a high abundance of endogenous substances like phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants and co-administered drugs, all of which can contribute to matrix effects. nih.gov
While Desmethylcitalopram-d4 is designed to compensate for these effects, its effectiveness can be compromised if the matrix effect is not uniform across the chromatographic peak or if there is a slight chromatographic separation between the deuterated standard and the native analyte. This separation, known as the isotopic effect, can occur due to the small differences in physicochemical properties imparted by the deuterium (B1214612) substitution. fabad.org.tr
Ion Suppression:
Ion suppression is the most common form of matrix effect and represents a significant challenge in achieving accurate and sensitive quantification. It occurs when co-eluting matrix components interfere with the desolvation and ionization of the analyte in the ESI source, leading to a reduced signal. nih.gov Phospholipids are particularly notorious for causing ion suppression in the analysis of samples derived from plasma or serum.
The evaluation of matrix effects is a critical component of method validation for any quantitative bioanalytical assay. A common approach to assess matrix effects is through post-extraction spike experiments. In this method, blank matrix samples from multiple sources are extracted, and then the analyte and internal standard are spiked into the extracted matrix. The response is compared to that of a pure solution of the analyte and internal standard at the same concentration. A significant difference in the signal indicates the presence of matrix effects.
Detailed Research Findings:
Several studies on the quantification of citalopram and its metabolites have highlighted the importance of evaluating matrix effects. For instance, in a UPLC-MS/MS method developed for the rapid detection of 71 neuropsychotropic drugs, including desmethylcitalopram, the relative matrix effect for each analyte was evaluated and required to be within ±20%. nih.gov This study utilized an isotope internal standard method for quantification, underscoring the necessity of this validation step even when using deuterated standards. nih.gov
Another study focusing on the analysis of citalopram and desmethylcitalopram in postmortem fluids and tissues by LC-MS also emphasized the complexities of biological matrices. dtic.mil While this study did not specifically use Desmethylcitalopram-d4, the high variability in the distribution of the analytes across different tissues highlights the diverse matrix compositions an analytical method must handle. dtic.mil
The following interactive data tables illustrate typical results that might be obtained during the validation of an LC-MS/MS method for Desmethylcitalopram using Desmethylcitalopram-d4 as an internal standard, demonstrating the assessment of matrix effects and recovery.
Table 1: Matrix Effect and Recovery of Desmethylcitalopram and Desmethylcitalopram-d4 in Human Plasma
This table showcases a hypothetical assessment of the matrix effect by comparing the peak areas of the analyte and internal standard in post-extraction spiked plasma to their peak areas in a neat solution. The recovery is determined by comparing the peak areas from pre-extraction spiked samples to post-extraction spiked samples.
| Analyte/Internal Standard | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Mean Peak Area (Pre-Extraction Spike) | Recovery (%) |
| Desmethylcitalopram | 10 | 150,000 | 138,000 | 92.0 | 125,580 | 91.0 |
| Desmethylcitalopram | 500 | 7,500,000 | 6,900,000 | 92.0 | 6,348,000 | 92.0 |
| Desmethylcitalopram-d4 | 100 | 1,200,000 | 1,116,000 | 93.0 | 1,026,720 | 92.0 |
Data is representative and for illustrative purposes.
Table 2: Internal Standard-Normalized Matrix Factor from Different Lots of Human Plasma
To ensure that the deuterated internal standard adequately compensates for the variability in matrix effects across different individuals, the internal standard-normalized matrix factor is calculated for multiple lots of the biological matrix. A coefficient of variation (CV) of less than 15% is generally considered acceptable.
| Plasma Lot | Desmethylcitalopram Peak Area | Desmethylcitalopram-d4 Peak Area | Analyte/IS Ratio | IS-Normalized Matrix Factor |
| Lot 1 | 142,500 | 1,140,000 | 0.125 | 1.04 |
| Lot 2 | 135,000 | 1,080,000 | 0.125 | 1.04 |
| Lot 3 | 145,500 | 1,164,000 | 0.125 | 1.04 |
| Lot 4 | 139,500 | 1,116,000 | 0.125 | 1.04 |
| Lot 5 | 141,000 | 1,128,000 | 0.125 | 1.04 |
| Mean | 140,700 | 1,125,600 | 0.125 | 1.04 |
| Std. Dev. | 3,968 | 31,745 | 0.000 | 0.00 |
| CV (%) | 2.82 | 2.82 | 0.00 | 0.00 |
Data is representative and for illustrative purposes. The IS-Normalized Matrix Factor is calculated as the ratio of the analyte/IS peak area in the presence of matrix to the analyte/IS peak area in the absence of matrix.
Pharmacokinetic and Metabolic Research Investigations Employing Desmethylcitalopram D4 Hydrochloride
In Vitro Drug Metabolism Studies using Stable Isotope Tracers
The use of stable isotope tracers like Desmethylcitalopram-d4 is foundational to conducting accurate in vitro drug metabolism studies. These tracers act as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS), allowing for precise quantification of the analyte by correcting for variability during sample preparation and analysis. aptochem.comwuxiapptec.com
The metabolic conversion of citalopram (B1669093) to its primary metabolite, desmethylcitalopram (B1219260) (DCT), is a crucial step in its elimination pathway, mediated predominantly by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified three key isoforms responsible for this N-demethylation process: CYP3A4, CYP2C19, and CYP2D6. nih.govnih.gov
Research indicates that at therapeutic concentrations of citalopram, CYP3A4 and CYP2C19 are the major contributors to the formation of desmethylcitalopram. aptochem.com Specifically, inhibitor studies suggest CYP3A4 may be responsible for 40-50% of this transformation. nih.gov While CYP2D6 also participates, its contribution to the initial demethylation step appears to be less significant than CYP3A4 and CYP2C19, though it plays a primary role in the subsequent demethylation of desmethylcitalopram to didesmethylcitalopram. nih.govnih.gov
Kinetic analyses have been performed to characterize the affinity (Km) and maximum reaction velocity (Vmax) of these enzymes for citalopram. These studies reveal differences in how each enzyme handles the parent drug, with CYP2D6 showing a much higher affinity (lower Km) compared to CYP2C19 and CYP3A4. nih.gov However, the Vmax values for CYP2C19 and CYP3A4 are substantially higher, indicating a greater capacity for metabolism. nih.gov
Interactive Table: In Vitro Enzyme Kinetics of Citalopram N-Demethylation Use the filter to select a specific Cytochrome P450 enzyme and view its kinetic parameters.
A critical aspect of in vitro research is to determine whether a metabolite can inhibit CYP enzymes, which could lead to drug-drug interactions. Studies evaluating the inhibitory capacity of desmethylcitalopram (DCT) have found that it is a weak inhibitor of the CYP450 system. Research has shown that both citalopram and desmethylcitalopram produce negligible inhibition of CYP2C9, CYP2E1, and CYP3A4. aptochem.com They demonstrate only weak inhibitory effects on CYP1A2, CYP2C19, and CYP2D6. aptochem.com This low potential for enzymatic inhibition suggests that desmethylcitalopram is unlikely to be the cause of significant pharmacokinetic drug interactions. nih.gov
Preclinical Pharmacokinetic Research in Animal Models using Deuterated Standards
Deuterated standards such as Desmethylcitalopram-d4 are indispensable for preclinical pharmacokinetic studies in animal models. They enable the accurate measurement of drug and metabolite concentrations in biological matrices like plasma and brain tissue, which is essential for building robust pharmacokinetic models. nih.govnih.gov
In animal models, the pharmacokinetics of desmethylcitalopram have been characterized following the administration of citalopram. Population pharmacokinetic analyses in rats show that the disposition of desmethylcitalopram is well-described by a two-compartment model. nih.gov Its clearance is a nonlinear process that can be characterized by Michaelis-Menten kinetics, with parameters varying between different rat strains. nih.gov The elimination half-life of desmethylcitalopram is notably long, estimated to be around 50 hours in humans, indicating that it persists in the body for a significant duration. wikipedia.org Population estimates for the clearance of the two enantiomers of desmethylcitalopram (R- and S-DCT) have been determined, showing that the S-enantiomer is cleared faster than the R-enantiomer. nih.gov
Interactive Table: Pharmacokinetic Parameters of Desmethylcitalopram (DCT) This table displays key pharmacokinetic parameters for the enantiomers of Desmethylcitalopram.
Understanding the extent to which a centrally acting drug and its metabolites penetrate the blood-brain barrier (BBB) is vital. Preclinical studies in rats have demonstrated that the parent drug, escitalopram (B1671245), is rapidly and extensively transported across the BBB. nih.gov Modeling of this transport resulted in an estimated unbound brain-to-plasma area-under-the-curve (AUC) ratio of 0.8, indicating significant distribution into the brain extracellular fluid. nih.gov
More specifically for the metabolite, studies analyzing postmortem human tissue have found that the ratio of citalopram to N-desmethylcitalopram is significantly higher in the brain than in the blood (median ratio of 9.1 in the brain vs. 4.1 in blood). oup.comresearchgate.net This finding suggests that desmethylcitalopram accumulates in the brain to a lesser extent than its parent compound, citalopram, but is still present in this key target tissue. The median brain-to-blood concentration ratio for citalopram itself was found to be 3.71. oup.com
The primary role of Desmethylcitalopram-d4 in research is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. aptochem.comwuxiapptec.com In LC-MS-based methods, a SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte. wuxiapptec.com This ensures that it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer, effectively correcting for sample-to-sample variability and matrix effects, which leads to highly accurate and precise quantification of the target metabolite. nih.govnih.gov
Beyond its function as an analytical tool, the act of replacing hydrogen with deuterium (B1214612) can, in itself, influence a drug's metabolic fate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). acs.orgyoutube.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. youtube.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction catalyzed by a CYP enzyme, substituting that hydrogen with deuterium can slow down the reaction rate. nih.govacs.org This can potentially lead to reduced metabolic clearance and altered pharmacokinetic properties. nih.govplos.org While this effect is a key consideration in the design of "deuterated drugs," for Desmethylcitalopram-d4, its utility lies in its mass difference, which allows it to be distinguished from the native metabolite by a mass spectrometer while ensuring it tracks perfectly during analysis. aptochem.com
Pharmacodynamic and Mechanistic Research with Desmethylcitalopram Analogs Analytically Supported by Desmethylcitalopram D4
In Vitro Studies on Serotonin (B10506) Transporter (SERT) Binding and Inhibition
Desmethylcitalopram (B1219260) functions as a selective serotonin reuptake inhibitor (SSRI), exerting its primary effect by binding to the serotonin transporter (SERT). wikipedia.org The serotonin transporter is an integral membrane protein that regulates serotonin levels in the brain by facilitating its reuptake from the synaptic cleft into presynaptic neurons. nih.gov The inhibition of this transporter is a key mechanism for a major class of antidepressant medications. nih.gov
In vitro binding assays are fundamental in characterizing the interaction of compounds like desmethylcitalopram with their molecular targets. These studies have determined that desmethylcitalopram possesses a high affinity for the human serotonin transporter, comparable to that of its parent compound, citalopram (B1669093). nih.gov Its affinity for the norepinephrine (B1679862) transporter (NET) is substantially lower, establishing its profile as a selective SERT inhibitor. nih.gov For instance, desmethylcitalopram has been reported to have a 500-fold lower affinity for the norepinephrine transporter compared to the serotonin transporter. nih.gov This selectivity is a defining characteristic of its pharmacological action. nih.gov
The binding affinity is often quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Transporter | Binding Affinity (Kᵢ) in nM | Selectivity (NET Kᵢ / SERT Kᵢ) |
|---|---|---|---|
| Desmethylcitalopram | Human SERT | 6.9 | ~558 |
| Desmethylcitalopram | Human NET | 3850 |
Data sourced from Tatsumi et al., 1997, as cited in related pharmacological reviews. nih.gov
Receptor Binding Affinity and Selectivity Assays in Research Contexts
To fully characterize the pharmacological profile of a compound, it is essential to assess its binding affinity not only for its primary target but also for a wide range of other neurotransmitter receptors and transporters. This screening for off-target interactions helps to predict potential side effects and understand the full spectrum of a compound's activity.
Desmethylcitalopram has been evaluated against a broad panel of human receptors to determine its selectivity. nih.gov These assays have shown that desmethylcitalopram has a low affinity for a multitude of other sites, reinforcing its classification as a selective serotonin reuptake inhibitor. nih.gov At a concentration of 10 µM, a level significantly higher than its Kᵢ for SERT, desmethylcitalopram produced less than 50% inhibition of binding at numerous receptors. nih.gov This indicates a lack of significant interaction at these sites at therapeutically relevant concentrations. The observed effects of administered escitalopram (B1671245) are therefore not likely to be mediated by desmethylcitalopram acting at these other receptors. nih.gov
| Receptor/Transporter Class | Specific Receptors with Low Affinity for Desmethylcitalopram* |
|---|---|
| Serotonin (5-HT) | 5-HT₁ₑ, 5-HT₃ |
| Adrenergic | α₁₋, α₂₋ |
| Dopamine | Dopamine-1, Dopamine-2, Dopamine-4, Dopamine-5 |
| Opioid | Delta, Kappa, Mu |
| Histamine | Histamine-3 |
| Other | Cannabinoid-2, Multi-drug transporter-1 |
*Low affinity defined as less than 50% inhibition of radioligand binding at a desmethylcitalopram concentration of 10 µM. nih.gov
This high degree of selectivity for the serotonin transporter over other neuroreceptors is a key feature of the pharmacodynamic profile of desmethylcitalopram. nih.gov
Applications of Desmethylcitalopram D4 Hydrochloride in Diverse Research Domains
Forensic Toxicology Research and Method Development
In forensic toxicology, the accurate quantification of drugs and their metabolites in biological samples is paramount for interpreting cases of intoxication, drug-facilitated crimes, and determining the cause of death. Desmethylcitalopram-d4 (hydrochloride) is an indispensable tool in the development and validation of analytical methods, most commonly those using liquid chromatography-mass spectrometry (LC-MS). bts.govnih.gov The use of a stable isotope-labeled internal standard like Desmethylcitalopram-d4 is considered the gold standard. Because it is chemically identical to the analyte (desmethylcitalopram) but has a different mass due to the deuterium (B1214612) atoms, it behaves identically during sample extraction, cleanup, and ionization, thereby compensating for any loss of analyte during sample preparation and for variations in instrument response (matrix effects). lgcstandards.comepa.gov This ensures a high degree of precision and accuracy in the final quantitative results for the target metabolite.
Methodologies have been developed for the simultaneous determination of citalopram (B1669093) and its metabolites, including desmethylcitalopram (B1219260), in various biological matrices such as blood, plasma, hair, and nails, which are crucial for forensic investigations. nih.govnih.govfabad.org.tr For instance, a study on determining citalopram and desmethylcitalopram in hair and nails utilized LC-ESI-MS to track drug use even months after administration had ceased. nih.gov In such sensitive analyses, Desmethylcitalopram-d4 would be the ideal internal standard to ensure the reliability of the reported concentrations.
Postmortem toxicology presents unique challenges, most notably the phenomenon of postmortem redistribution, where drug concentrations can change significantly in the hours and days following death. nih.govcolab.ws This can lead to falsely elevated or decreased drug levels depending on the sample site, complicating the interpretation of whether a drug contributed to the cause of death. dtic.mildtic.mil
Research has focused on understanding the distribution of citalopram and desmethylcitalopram in various postmortem tissues and fluids, including blood, vitreous humor, liver, brain, and heart. bts.govdtic.mil One study investigating 15 fatal aviation accident cases found that the distribution of citalopram and its metabolite was highly variable, suggesting that postmortem concentration changes are likely. dtic.mildtic.mil Another study using a rat model confirmed that postmortem blood concentrations of citalopram and its metabolites increased significantly, with ratios between postmortem and antemortem blood levels reaching 3-4 at 24 hours after death. nih.govcolab.ws
Given this variability, robust and validated analytical methods are essential for accurate quantification. The use of Desmethylcitalopram-d4 (hydrochloride) as an internal standard in LC-MS methods is critical for developing reliable methodologies to analyze these postmortem specimens. bts.gov It allows toxicologists to have confidence in their quantitative results despite the complex nature of postmortem samples, aiding in a more accurate interpretation of the drug's role in a fatality. nih.gov
Table 1: Findings from Postmortem Citalopram Distribution Studies
| Study Focus | Sample Matrices Analyzed | Key Findings | Citation |
| Distribution in Aviation Fatalities | Blood, urine, vitreous humor, liver, lung, kidney, spleen, muscle, heart, brain | High variability in specimen/blood ratios; no consistent citalopram/desmethylcitalopram ratio found, suggesting postmortem redistribution. | dtic.mildtic.mil |
| Experimental Rat Model | Heart blood, brain | Postmortem blood concentrations of citalopram and metabolites increased 3-4 fold at 24h; brain concentrations were stable. | nih.govcolab.ws |
| Human Autopsy Cases | Femoral blood | The ratio of the S- and R-enantiomers of citalopram and desmethylcitalopram can provide additional information for interpretation. | nih.gov |
| Multi-Matrix Comparison | Blood, bile, liver, vitreous humor | Established therapeutic and toxic concentration ranges for citalopram in various postmortem tissues. | researchgate.net |
Environmental Research on Pharmaceutical Contaminants and Metabolite Detection
The widespread use of pharmaceuticals like citalopram has led to their continuous release into the environment through wastewater, raising concerns about their impact on ecosystems. mdpi.com Citalopram and its active metabolite, desmethylcitalopram, are frequently detected in raw sewage, wastewater treatment plant effluents, and receiving surface waters. acs.org
Research in this area focuses on developing sensitive methods to detect and quantify these pharmaceutical contaminants at very low concentrations (ng/L levels). A novel analytical method was developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence of six antidepressants and four of their metabolites, including citalopram and desmethylsertraline (B1148675) (a metabolite of another SSRI), in raw sewage and river water. acs.org The study successfully detected all target compounds, highlighting the prevalence of these contaminants. acs.org
In such environmental analyses, Desmethylcitalopram-d4 (hydrochloride) is crucial as an internal standard. It allows for the accurate quantification of desmethylcitalopram in complex environmental matrices like sewage, where numerous other compounds can interfere with the analysis. Studies on the degradation of citalopram in water by processes like gamma radiation or photodegradation also rely on precise analytical methods to measure the rate of removal, for which a deuterated standard is essential for accuracy. mdpi.commdpi.com
Table 2: Detection of Citalopram and Metabolites in Aqueous Environments
| Sample Source | Compound(s) Detected | Concentration Range | Analytical Method | Citation |
| Montreal Wastewater Treatment Plant | Citalopram and other antidepressants/metabolites | 2–346 ng/L | LC-MS/MS | acs.org |
| St. Lawrence River (effluent receiving water) | Citalopram and other antidepressants/metabolites | 0.41–69 ng/L | LC-MS/MS | acs.org |
| Environmental Water | Citalopram | Effluent: 11–322 ng/L; Downstream: 40–90 ng/L | Not specified | mdpi.com |
Pharmaceutical Impurity Profiling and Reference Standard Applications in Drug Development Research
During the synthesis and manufacturing of a drug substance, several related compounds, known as impurities, can be formed. ijprajournal.com Regulatory authorities require rigorous control and characterization of these impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. usp.org Impurity profiling is the process of detecting, identifying, and quantifying these impurities in bulk drugs and formulations. ijprajournal.com
Desmethylcitalopram is a known metabolite but is also considered a process-related impurity in the manufacturing of citalopram. veeprho.comuspnf.com Therefore, Desmethylcitalopram-d4 (hydrochloride) serves a vital role as an analytical reference standard in this context. It is used to develop and validate chromatographic methods, such as high-performance liquid chromatography (HPLC), for separating and quantifying the desmethylcitalopram impurity from the active pharmaceutical ingredient (API), citalopram. nih.govmiami.edu
By using the deuterated standard, analytical chemists can achieve precise quantification of the impurity, ensuring that its level remains below the stringent limits set by pharmacopoeias like the United States Pharmacopeia (USP). usp.orguspnf.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are also performed to identify potential degradation products. nih.gov In these studies, labeled standards are essential for the accurate identification and tracking of specific degradants.
Use in Controlled Research Studies to Delineate Drug and Metabolite Contributions
While direct studies citing the administration of Desmethylcitalopram-d4 to delineate its specific effects are not prevalent in the provided results, its use is implied in advanced research designs. For example, in metabolomics and pharmacokinetic studies that aim to track the precise metabolic fate of citalopram, a labeled version of the parent drug (like Citalopram-d4) would be administered. The subsequent appearance of Desmethylcitalopram-d4 in plasma would allow researchers to unequivocally distinguish the newly formed metabolite from any pre-existing levels of the non-labeled metabolite.
This approach is crucial in studies investigating how an individual's genetic makeup, particularly variations in metabolic enzymes like CYP2C19 and CYP2D6, affects the rate of conversion of citalopram to desmethylcitalopram. nih.gov Such studies, which measure plasma concentrations of both the drug and its metabolites over time, rely on the highest level of analytical accuracy, which is provided by the use of stable isotope-labeled internal standards like Desmethylcitalopram-d4 (hydrochloride) during sample analysis. nih.govnih.gov This allows for a clear understanding of the drug's metabolic pathways and helps explain inter-individual variability in drug response. nih.gov
Future Research Directions and Advanced Methodological Perspectives
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The quantification of antidepressant metabolites like desmethylcitalopram (B1219260) is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.gov The use of Desmethylcitalopram-d4 (hydrochloride) as an internal standard is integral to advancing analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). avantiresearch.com Future research is focused on pushing the boundaries of sensitivity and specificity.
High-resolution accurate-mass (HRAM) spectrometry, particularly utilizing Orbitrap technology, represents a significant leap forward. aroscientific.com Unlike traditional triple quadrupole mass spectrometers, HRAM systems provide highly accurate mass measurements, which drastically reduces background noise and improves the signal-to-noise ratio, thereby enhancing sensitivity. iteh.ai When paired with Desmethylcitalopram-d4 as an internal standard, which co-elutes with the non-labeled analyte, HRAM-MS can effectively compensate for matrix effects and ionization variability, leading to outstanding accuracy and precision in quantification. avantiresearch.comaroscientific.com
Another promising avenue is the advancement in chiral separation techniques. Citalopram (B1669093) is administered as a racemic mixture, and its metabolites, including desmethylcitalopram, are also chiral. nata.com.au The enantiomers can have different pharmacological activities. Future techniques will likely focus on developing more robust chiral chromatography methods, such as those using advanced columns (e.g., chirobiotic V columns), coupled with MS/MS. nata.com.au In these complex analyses, the use of an enantiomerically pure deuterated standard for each metabolite enantiomer will be essential for accurate stereoselective quantification. Furthermore, capillary electrophoresis-mass spectrometry (CE-MS) is emerging as a powerful technique for chiral separations, offering high separation efficiency with minimal sample and reagent consumption. dakks.de
Interactive Table:
Integration of Deuterated Analogs in Systems Pharmacology and "Omics" Research
Systems pharmacology aims to understand drug action on a holistic level, integrating pharmacokinetics (PK) and pharmacodynamics (PD) with cellular and molecular systems. Stable isotope-labeled compounds like Desmethylcitalopram-d4 are moving beyond their role as simple internal standards to become powerful tools in this integrative research.
In "omics" fields such as metabolomics and proteomics, stable isotope labeling is a cornerstone technique for quantitative analysis. nih.govchromatographyonline.com Desmethylcitalopram-d4 can be used as a tracer in metabolic flux analysis (MFA) to map the dynamic flow of citalopram through its metabolic pathways in vivo. avantiresearch.com By administering the parent drug (citalopram) and tracing the appearance and turnover of its deuterated metabolite, researchers can gain precise insights into the rate of demethylation and subsequent metabolic steps under various physiological or pathological conditions. ansi.org This approach provides a much richer dataset than simple steady-state concentration measurements.
This methodology can be extended to pharmacometabolomics, where the metabolic profile of an individual is correlated with their response to a drug. By using Desmethylcitalopram-d4, researchers can precisely quantify a key metabolic pathway's activity and correlate it with global metabolomic changes, potentially identifying novel biomarkers that predict drug efficacy or metabolic phenotype. wuxiapptec.com This integration allows for the development of more sophisticated physiologically based pharmacokinetic (PBPK) models that can simulate drug behavior with greater accuracy.
Interactive Table:
Expanding the Application of Isotopic Labeling in Drug-Drug Interaction Research Models
Drug-drug interactions (DDIs) are a major cause of adverse drug events and are a critical focus of drug development and clinical practice. iaea.org Isotopic labeling is a key technology for elucidating the mechanisms of DDIs, particularly those involving metabolic enzymes like the cytochrome P450 (CYP) family. aphl.org
Desmethylcitalopram-d4 (hydrochloride) is an ideal tool for in vitro and in vivo DDI studies involving citalopram. Citalopram is metabolized to desmethylcitalopram primarily by CYP2C19, with contributions from CYP3A4 and CYP2D6. When investigating a new drug candidate for its potential to inhibit or induce these enzymes, a "victim" study can be performed. In this model, citalopram is co-administered with the potential perpetrator drug. The use of Desmethylcitalopram-d4 as the internal standard allows for the highly accurate and precise quantification of the formed desmethylcitalopram metabolite by LC-MS/MS. dakks.de A change in the rate of metabolite formation in the presence of the co-administered drug provides a clear indication of a DDI.
Future research will likely expand the use of such labeled compounds in more complex DDI models. This includes "cassette dosing" or "cocktail" approaches, where multiple probe substrates (some of which could be deuterated) are administered simultaneously to assess effects on several CYP enzymes at once. ansi.orgwuxiapptec.com Furthermore, stable isotope-labeled standards are indispensable for mass spectrometry imaging (MSI), a technique that can visualize the distribution of a drug and its metabolites within specific tissues, providing spatial context to DDI studies. lgcstandards.com
Interactive Table:
Standardization and Quality Assurance in Deuterated Reference Material Science
The reliability of any analytical data is fundamentally dependent on the quality of the reference materials used. For deuterated compounds like Desmethylcitalopram-d4, which serve as internal standards, rigorous quality assurance is paramount. nih.gov Future research and clinical applications demand a greater focus on the standardization and certification of these materials.
Producers of reference materials are increasingly adhering to international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.comnata.com.auansi.org This accreditation ensures that materials are produced under a robust quality management system, covering everything from production and characterization to stability and distribution. iteh.ainata.com.au
A critical component of quality assurance is the Certificate of Analysis (CoA). For a deuterated standard, the CoA must provide comprehensive data beyond just the chemical purity. It should specify the isotopic purity (the percentage of molecules correctly labeled with the desired number of deuterium (B1214612) atoms) and the degree of isotopic enrichment. avantiresearch.comlgcstandards.com It is crucial that the unlabeled analyte is present in negligible amounts, as this can interfere with the quantification of the analyte at the lower limit of quantification. chromatographyonline.com The CoA should also provide a certified concentration with a stated measurement uncertainty, ensuring metrological traceability to SI units. iaea.orgbam.de As analytical techniques become more sensitive, the demand for higher purity and more thoroughly characterized deuterated reference materials will continue to grow, pushing producers to enhance their quality control and certification processes. dakks.de
Interactive Table:
Q & A
Q. What are the key considerations for designing in vitro and in vivo studies involving Desmethylcitalopram-d4 (hydrochloride), particularly regarding its deuterated structure?
Desmethylcitalopram-d4 (hydrochloride) contains four deuterium atoms, which may alter its metabolic stability and pharmacokinetic profile compared to non-deuterated analogs. When designing experiments:
- In vitro studies : Prioritize solubility testing using solvents like DMSO or PEG300, and validate stability under assay conditions (e.g., pH, temperature) to avoid precipitation .
- In vivo studies : Optimize dosing formulations (e.g., oral suspensions with 0.5% carboxymethyl cellulose) to ensure bioavailability. Monitor deuterium retention in metabolic byproducts via mass spectrometry to confirm isotopic integrity during clearance studies .
Q. How can researchers validate the purity and stability of Desmethylcitalopram-d4 (hydrochloride) in analytical workflows?
Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and methanol (70:30 v/v). Calibrate with a linear range of 1–10 µg·mL⁻¹ and UV detection at ~207 nm for optimal sensitivity. Validate method robustness by testing recovery rates (target: 99–101%) and precision (RSD <1.5%) across triplicate runs .
Q. What safety protocols are essential for handling Desmethylcitalopram-d4 (hydrochloride) in laboratory settings?
- Exposure mitigation : Use fume hoods for weighing and dispensing. In case of skin contact, rinse immediately with water for ≥15 minutes. For ingestion, do not induce vomiting; seek medical attention with the SDS document .
- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation. Aliquot solutions to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can metabolic pathway contradictions be resolved when studying Desmethylcitalopram-d4 (hydrochloride) in cross-species models?
Deuterated compounds may exhibit species-dependent metabolic deviations due to variations in cytochrome P450 enzyme activity. To address discrepancies:
- Conduct parallel in vitro assays using liver microsomes from human, rat, and mouse models.
- Compare deuterium retention ratios via LC-MS/MS to identify species-specific cleavage patterns (e.g., N-demethylation vs. aromatic hydroxylation) .
- Apply kinetic isotope effect (KIE) analysis to quantify deuterium-induced metabolic rate changes .
Q. What strategies optimize the detection of low-abundance metabolites in Desmethylcitalopram-d4 (hydrochloride) pharmacokinetic studies?
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate metabolites from plasma or urine.
- Advanced instrumentation : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment and identify trace metabolites. Validate findings against synthetic reference standards (e.g., deuterated analogs of known metabolites) .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for reproducible assays?
- Quality control : Implement NMR and isotopic purity assays (e.g., δ²H NMR) to verify deuterium incorporation ≥98%.
- Synthesis documentation : Track reaction conditions (e.g., catalyst type, temperature) and correlate with HPLC purity profiles. Cross-reference with regulatory guidelines for deuterated pharmaceuticals to ensure consistency .
Q. What experimental parameters influence the solubility and stability of Desmethylcitalopram-d4 (hydrochloride) in complex biological matrices?
- Solubility : Pre-saturate solvents (e.g., PBS with 0.1% Tween 80) to prevent precipitation. Use dynamic light scattering (DLS) to monitor particle size changes over time.
- Matrix effects : Spike compound into plasma or tissue homogenate and measure recovery rates. Adjust pH to 6.5–7.5 to mimic physiological conditions and reduce hydrolysis .
Methodological Guidelines for Data Interpretation
Q. How can researchers differentiate between artifacts and genuine metabolites in mass spectrometry datasets?
- Artifact identification : Compare samples incubated with/without NADPH in metabolic assays to distinguish enzymatic vs. non-enzymatic degradation.
- Isotopic pattern validation : Use software tools (e.g., XCMS Online) to filter peaks with deuterium-specific m/z shifts (e.g., +4 Da for d4-labeled compounds) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Desmethylcitalopram-d4 (hydrochloride) toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For small sample sizes, leverage Bayesian hierarchical models to reduce Type I/II errors .
Q. How should conflicting pharmacokinetic data from deuterated vs. non-deuterated analogs be reconciled in publication-ready analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
